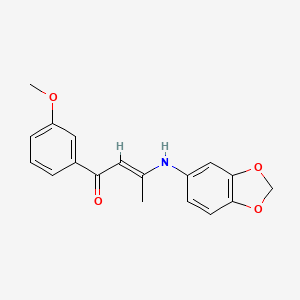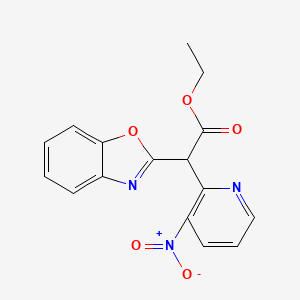
3-(1,3-benzodioxol-5-ylamino)-1-(3-methoxyphenyl)-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-ylamino)-1-(3-methoxyphenyl)-2-buten-1-one, also known as MDPT, is a novel psychoactive substance that belongs to the cathinone class. It is a synthetic compound that has gained popularity in the research community due to its unique chemical properties. MDPT is known to have a similar structure to other cathinone derivatives, such as MDPV and α-PVP, which are known to have stimulant and euphoric effects.
Mechanism of Action
3-(1,3-benzodioxol-5-ylamino)-1-(3-methoxyphenyl)-2-buten-1-one is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It is also known to have a weak affinity for the serotonin transporter. By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, leading to increased neurotransmission and stimulation of the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It is known to increase heart rate, blood pressure, and body temperature. It also produces a range of subjective effects, including euphoria, increased sociability, and increased energy. However, the long-term effects of this compound on the brain and body are not well understood, and further research is needed to fully understand its potential risks and benefits.
Advantages and Limitations for Lab Experiments
3-(1,3-benzodioxol-5-ylamino)-1-(3-methoxyphenyl)-2-buten-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. It is also known to produce consistent effects across different batches, making it a reliable tool for studying the neurobiology of addiction and drug abuse. However, there are also several limitations to its use in lab experiments. This compound is a novel psychoactive substance, and its long-term effects on the brain and body are not well understood. It is also difficult to obtain, and its use is restricted in many countries.
Future Directions
There are several future directions for research on 3-(1,3-benzodioxol-5-ylamino)-1-(3-methoxyphenyl)-2-buten-1-one. One area of interest is the potential use of this compound as a treatment for depression, anxiety, and other psychiatric disorders. Another area of interest is the neurobiology of addiction and drug abuse, and the potential use of this compound as a tool for studying these phenomena. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and body, as well as its potential risks and benefits.
Synthesis Methods
3-(1,3-benzodioxol-5-ylamino)-1-(3-methoxyphenyl)-2-buten-1-one can be synthesized by a multistep process that involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene and 3-methoxyphenylacetone in the presence of a reducing agent, such as sodium borohydride. The resulting intermediate is then subjected to a cyclization reaction using a Lewis acid catalyst, such as aluminum chloride. The final product is purified using standard chromatographic techniques.
Scientific Research Applications
3-(1,3-benzodioxol-5-ylamino)-1-(3-methoxyphenyl)-2-buten-1-one has gained popularity in the research community due to its unique chemical properties. It is known to have a similar structure to other cathinone derivatives, such as MDPV and α-PVP, which are known to have stimulant and euphoric effects. This compound has been studied for its potential use as a treatment for depression, anxiety, and other psychiatric disorders. It has also been investigated as a potential tool for studying the neurobiology of addiction and drug abuse.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-1-(3-methoxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-12(8-16(20)13-4-3-5-15(9-13)21-2)19-14-6-7-17-18(10-14)23-11-22-17/h3-10,19H,11H2,1-2H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFXKYJKFZUUJF-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC(=CC=C1)OC)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC(=CC=C1)OC)/NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R*,4R*)-1-{[5-chloro-1-methyl-3-(5-methyl-3-isoxazolyl)-1H-pyrazol-4-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5318994.png)
![methyl (2-methoxy-4-{[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5318996.png)
![(1S*,6R*)-9-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5319007.png)

![1'-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5319021.png)
![1-acetyl-5-{[7-methoxy-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5319024.png)
![N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide](/img/structure/B5319036.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5319042.png)

![(3R*,3aR*,7aR*)-3-phenyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5319073.png)

![7-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5319078.png)
![N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B5319084.png)